3,6,7-Trichloroquinoline-8-carboxylic Acid
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Overview
Description
3,6,7-Trichloroquinoline-8-carboxylic Acid is a chemical compound with the molecular formula C10H4Cl3NO2 and a molecular weight of 276.5 g/mol . This compound is characterized by its light yellow to beige solid form and is slightly soluble in DMSO . It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,6,7-Trichloroquinoline-8-carboxylic Acid involves multiple steps, typically starting with the chlorination of quinoline derivatives. The reaction conditions often require the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
3,6,7-Trichloroquinoline-8-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6,7-Trichloroquinoline-8-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3,6,7-Trichloroquinoline-8-carboxylic Acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
3,6,7-Trichloroquinoline-8-carboxylic Acid can be compared with other similar compounds, such as:
3,7-Dichloroquinoline-8-carboxylic Acid: This compound has two chlorine atoms instead of three and exhibits different chemical and biological properties.
3,6-Dichloroquinoline-8-carboxylic Acid: With only two chlorine atoms, this compound also shows distinct reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3,6,7-trichloroquinoline-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-1-4-2-6(12)8(13)7(10(15)16)9(4)14-3-5/h1-3H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJRXEOBZSZSLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=NC=C1Cl)C(=O)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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